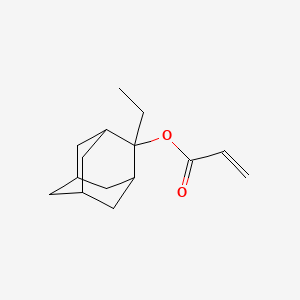

2-Ethyl-2-adamantyl acrylate

描述

Structure

3D Structure

属性

IUPAC Name |

(2-ethyl-2-adamantyl) prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22O2/c1-3-14(16)17-15(4-2)12-6-10-5-11(8-12)9-13(15)7-10/h3,10-13H,1,4-9H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLNVUFXLNHSIQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(C2CC3CC(C2)CC1C3)OC(=O)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40623136 | |

| Record name | 2-Ethyltricyclo[3.3.1.1~3,7~]decan-2-yl prop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40623136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

303186-14-3 | |

| Record name | 2-Ethyl-2-adamantyl acrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=303186-14-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Ethyltricyclo[3.3.1.1~3,7~]decan-2-yl prop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40623136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Esterification of 2 Ethyl 2 Adamantanol:this is a Common and Direct Approach Where 2 Ethyl 2 Adamantanol is Reacted with an Acrylic Acid Derivative. the Reactivity of the Acylating Agent is Key to Driving the Reaction Forward. Common Reagents Include:

Acryloyl Chloride: In this method, 2-ethyl-2-adamantanol (B87108) is reacted with acryloyl chloride, typically in the presence of a tertiary amine base (e.g., triethylamine). The base serves to neutralize the hydrochloric acid byproduct generated during the reaction. researchgate.net

Acrylic Anhydride (B1165640): As an alternative to the acid chloride, acrylic anhydride can be used for the esterification. This method can also be facilitated by the addition of a catalyst. google.com

Synthesis from 2 Adamantanone:this Method Builds the Target Molecule in a More Integrated Process, Starting from the Ketone, 2 Adamantanone. a Typical Procedure Involves:

Investigation of Reaction Conditions and Yield Optimization Strategies for this compound

Optimizing the synthesis of this compound requires careful control over reaction parameters to maximize yield and purity. Strategies often focus on managing reaction temperature, reagent stoichiometry, and the use of catalysts or additives.

For the synthesis pathway starting from 2-adamantanone, the reaction conditions are critical. In a process described for the analogous 2-ethyl-2-adamantyl methacrylate (B99206), 2-adamantanone and ethyl bromide are reacted with lithium metal in a solvent like tetrahydrofuran (B95107) (THF). google.com After the formation of the lithium 2-ethyl-2-adamantanolate is confirmed (e.g., reaching 98 mol% conversion), the acrylate or methacrylate ester is added slowly. google.com To prevent premature polymerization of the acrylate moiety, a polymerization inhibitor is crucial. The reaction is then typically heated for several hours to ensure completion. google.com

The addition of a tertiary amine compound during the esterification step has been shown to be an effective strategy for increasing the conversion rate to the desired product. google.com

| Parameter | Condition/Strategy | Purpose | Source |

|---|---|---|---|

| Solvent | Tetrahydrofuran (THF) | Suitable for organometallic intermediate formation. | google.com |

| Temperature | 60°C (for acrylation step, analogous reaction) | To drive the esterification reaction to completion. | google.com |

| Reaction Time | ~7 hours (for acrylation step, analogous reaction) | To ensure high conversion of the intermediate. | google.com |

| Additive | Tertiary Amine | Increases conversion rate during esterification. | google.com |

| Inhibitor | N-nitrosophenyl hydroxylamine (B1172632) ammonium (B1175870) salt | Prevents polymerization of the acrylate monomer during synthesis. | google.com |

Note: Some conditions are based on the synthesis of the closely related 2-ethyl-2-adamantyl methacrylate, as detailed in the cited patent literature for adamantyl acrylates. google.com

Purification Strategies for High-Purity this compound Monomer Synthesis

Achieving the high purity required for polymerization applications necessitates a multi-step purification process to remove unreacted starting materials, byproducts, and any polymers that may have formed. christycatalytics.com

A common purification sequence following the synthesis involves:

Quenching and Extraction: The reaction is first quenched, often with an aqueous solution like saturated sodium chloride. An organic solvent with low polarity, such as hexane, is added to facilitate the separation of the organic layer containing the product from the aqueous layer. The organic layer is then washed several times with pure water. google.com

Drying and Concentration: The isolated organic layer is dried over an anhydrous salt (e.g., magnesium sulfate) and then concentrated under reduced pressure to remove the solvent and any volatile unreacted reagents. google.com

Adsorption Treatment: To remove discolored substances and polymeric byproducts, the crude product may be treated with adsorbents like activated carbon or silica (B1680970) gel. google.com

Final Purification: The final high-purity monomer is typically obtained through methods such as:

Distillation: Purifying the product based on its boiling point.

Crystallization/Recrystallization: Dissolving the crude product in a suitable solvent and allowing it to crystallize, leaving impurities behind in the solution. google.com

Column Chromatography: Passing the product through a silica gel column to separate it from closely related impurities. google.com

The choice of method depends on the physical properties of the monomer and the nature of the impurities present. google.com

Polymerization Mechanisms and Kinetic Studies of 2 Ethyl 2 Adamantyl Acrylate Based Systems

Free Radical Polymerization (FRP) of 2-Ethyl-2-adamantyl Acrylate (B77674) and its Copolymers

Free radical polymerization (FRP) is a common and robust method for polymerizing a wide range of vinyl monomers, including 2-ethyl-2-adamantyl acrylate. In this process, a free radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), is used to generate radicals that initiate the polymerization cascade.

Research has demonstrated the successful synthesis of copolymers of 2-ethyl-2-adamantyl methacrylate (B99206) (a structurally similar monomer) with various other monomers using FRP. For instance, adamantane-containing methacrylate polymers have been synthesized via free radical copolymerization with methyl methacrylate (MMA). The incorporation of the adamantyl group was found to significantly improve the thermal and mechanical properties of the resulting copolymers. This enhancement is attributed to the rigid and bulky nature of the adamantane (B196018) structure, which restricts the mobility of the polymer chains.

In the context of photoresist materials for advanced lithography, such as 193 nm argon fluoride (B91410) (ArF) lithography, FRP has been employed to produce copolymers of adamantyl-containing monomers with other functional monomers. These copolymers are designed to have a precise balance of properties, including transparency at the exposure wavelength, etch resistance, and acid-cleavable groups for chemical amplification. For example, copolymers of 2-ethyl-2-adamantyl methacrylate have been synthesized with monomers like γ-butyrolactone methacrylate (GBLMA) and 3-hydroxy-1-adamantyl methacrylate (HAdMA) via FRP.

Controlled/Living Radical Polymerization Approaches for Advanced Polymer Architectures Incorporating this compound

To achieve greater control over polymer architecture, molecular weight, and dispersity, controlled/living radical polymerization (CLRP) techniques are often employed. These methods allow for the synthesis of well-defined polymers with complex architectures such as block copolymers and star polymers.

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a versatile CLRP technique that can be used to polymerize a wide range of monomers with a high degree of control. The process involves the use of a RAFT agent, typically a thiocarbonylthio compound, which mediates the polymerization via a reversible chain transfer process.

RAFT polymerization has been successfully applied to the synthesis of well-defined polymers containing adamantyl moieties. For instance, the copolymerization of 2-ethyl-2-adamantyl methacrylate with other methacrylates has been achieved using RAFT, yielding polymers with narrow molecular weight distributions. The choice of RAFT agent is crucial for achieving good control over the polymerization. For methacrylate monomers, dithiobenzoates and trithiocarbonates are commonly used RAFT agents.

The kinetics of RAFT polymerization are complex, involving a series of equilibria between active and dormant species. The rate of polymerization can be influenced by various factors, including the choice of RAFT agent, initiator, and monomer, as well as the reaction temperature and solvent.

For example, the NMP of monomers such as 3-hydroxyl-1-adamantyl methacrylate (HAMA) and 2-methyl-2-adamantyl methacrylate (MAMA) has been investigated. These studies provide insights into the general applicability of NMP for this class of bulky monomers. The success of NMP for these related monomers suggests that it could also be a viable method for the controlled polymerization of this compound, potentially enabling the synthesis of well-defined homopolymers and block copolymers with unique properties imparted by the adamantyl group.

Copolymerization Behavior of this compound with Diverse Comonomers

The properties of polymers derived from this compound can be tailored by copolymerizing it with other monomers. The choice of comonomer can influence a wide range of properties, including thermal stability, mechanical strength, solubility, and optical characteristics.

The composition and microstructure of a copolymer are determined by the relative reactivities of the monomers, which are quantified by the monomer reactivity ratios (r1 and r2). These ratios describe the preference of a growing polymer chain ending in one monomer unit to add another unit of the same monomer (homopropagation) versus a unit of the comonomer (crosspropagation).

Unfortunately, specific experimentally determined monomer reactivity ratios for the copolymerization of this compound with common comonomers such as styrene (B11656) or methyl methacrylate were not found in the reviewed literature. However, the bulky nature of the 2-ethyl-2-adamantyl group is expected to have a significant impact on its reactivity. The steric hindrance imposed by the adamantyl moiety may reduce the rate of its incorporation compared to less hindered monomers.

For comparison, the reactivity ratios for the copolymerization of styrene (M1) and 2-ethylhexyl acrylate (M2), another bulky acrylate, have been reported to be r1 = 0.926 and r2 = 0.238 in conventional radical polymerization. frontiersin.org In a controlled radical polymerization (ATRP), the values were found to be r1 = 1.24 and r2 = 0.71. frontiersin.org These values indicate that the composition of the resulting copolymer will depend on the feed ratio of the monomers and the polymerization method.

The sequence distribution of the monomer units in the copolymer chain, which can be random, alternating, blocky, or gradient, is also governed by the reactivity ratios. This distribution has a profound effect on the final properties of the material.

The incorporation of this compound into a copolymer can significantly alter its properties. The bulky and rigid adamantyl group is known to increase the glass transition temperature (Tg) of polymers. For example, the homopolymer of 1-adamantyl methacrylate exhibits a high Tg. acs.org It is therefore expected that increasing the content of this compound in a copolymer will lead to a higher Tg.

In a study on copolymers of styrene and 2-ethylhexyl acrylate, it was observed that the Tg of the copolymer increases with increasing styrene content, as polystyrene has a higher Tg than poly(2-ethylhexyl acrylate). frontiersin.org A similar trend would be anticipated for copolymers of this compound with a comonomer that forms a homopolymer with a lower Tg.

The introduction of the adamantyl group can also enhance the thermal stability of the copolymer. Furthermore, the high carbon-to-hydrogen ratio of the adamantane structure can improve the plasma etch resistance of the polymer, which is a critical property for photoresist applications. The precise effect of the copolymer composition on these properties would need to be determined experimentally for each specific copolymer system.

Structure Property Relationships in Polymers Derived from 2 Ethyl 2 Adamantyl Acrylate

Influence of the Adamantyl Moiety on Macroscopic Polymer Performance

The adamantyl group, a diamondoid cage structure, is the primary contributor to many of the high-performance characteristics of polymers derived from 2-ethyl-2-adamantyl acrylate (B77674). Its rigid, bulky, and carbon-rich nature directly influences the polymer's behavior under various processing conditions, from plasma etching to thermal baking.

The incorporation of the adamantyl moiety significantly improves the dry-etch resistance of polymeric films, a crucial attribute for pattern transfer in semiconductor manufacturing. The high carbon-to-hydrogen ratio of the adamantane (B196018) structure provides excellent resilience against plasma etching processes. During reactive ion etching, polymers with higher carbon density tend to form a stable, graphite-like protective layer that slows the erosion of the material.

Research has confirmed that the adamantyl group is an effective etching-resistive functional group. rsc.org For example, studies on polystyrene modified with adamantyl groups showed a marked decrease in the oxygen plasma etching rate as the adamantyl content increased. rsc.org In one such study, the etching resistance of an adamantyl-modified polystyrene was 7.7 times that of polymethyl-methacrylate (PMMA) and 2.0 times that of unmodified polystyrene, demonstrating the substantial protective effect of the adamantyl cage. rsc.org This principle is directly applicable to acrylate-based systems, where the adamantyl group serves as a robust component that enhances the durability of the photoresist pattern during substrate etching. researchgate.netgoogle.com

| Material | Relative Etch Rate (vs. PMMA) | Relative Etch Rate (vs. PS) |

|---|---|---|

| Polymethyl-methacrylate (PMMA) | 1.0 | - |

| Polystyrene (PS) | - | 1.0 |

| Adamantyl-Modified Polystyrene (Me₂Ad₀.₆₂-PS) | 0.13 (7.7x more resistant) | 0.5 (2.0x more resistant) |

The rigid structure of the adamantane cage enhances the thermal properties of the polymer. By restricting the rotational freedom of the polymer chains, the adamantyl group leads to a higher glass transition temperature (Tg), which is a measure of thermal stability. rsc.orgresearchgate.net Polymers with higher Tg values are less prone to deformation during the thermal processing steps common in lithography, ensuring pattern fidelity. Studies on adamantane-containing methacrylate (B99206) polymers have shown that the introduction of the adamantyl group significantly improves the thermal stability of the base polymer. researchgate.netresearchgate.net For instance, incorporating adamantyl substituents can increase the initial decomposition temperature of a polymer, making it suitable for high-temperature processing. researchgate.netrsc.org

Simultaneously, for applications in 193 nm lithography, high optical transparency at the exposure wavelength is essential. researchgate.net Polymers based on alicyclic hydrocarbon compounds like adamantane are favored over aromatic polymers (used for older 248 nm lithography) because they exhibit good transmittance at 193 nm. researchgate.netnih.gov The non-aromatic nature of the adamantyl group ensures that the polymer film remains transparent, allowing the deep-UV light to effectively reach the photoacid generator within the resist.

| Polymer System | Glass Transition Temperature (Tg) | Decomposition Temperature (10% Weight Loss) |

|---|---|---|

| Poly(1,3-adamantane) derivative (cationically obtained) | 205 °C | 488 °C |

| Azeotropic copolymer of 1-adamantyl methacrylate and styrene (B11656) | 170 °C | ~340 °C |

In 193 nm immersion lithography, the space between the final lens element and the photoresist-coated wafer is filled with a high-refractive-index fluid, typically ultrapure water (n ≈ 1.44). uml.edu To maximize the numerical aperture and thus the resolution of the imaging system, it is advantageous for the photoresist polymer itself to have a high refractive index. While most standard acrylate polymers have a refractive index around 1.50, there is a continuous drive to develop materials with higher indices to improve light coupling and imaging performance. ccspublishing.org.cnescholarship.org

Role of the Ethyl Acrylate Side Chain in Tuning Polymer Characteristics, including Solubility and Glass Transition

While the adamantyl group provides etch resistance and thermal stability, the ethyl acrylate portion of the monomer plays a crucial role in fine-tuning other essential polymer properties. The characteristics of the side chain, including its length and the nature of the polymer backbone (acrylate vs. methacrylate), directly impact the polymer's glass transition temperature and solubility.

The glass transition temperature (Tg) of poly(n-alkyl acrylate)s is highly dependent on the length of the alkyl side chain. osti.gov Generally, as the side chain length increases, the Tg decreases due to the plasticizing effect of the longer, more flexible alkyl groups, which increases the free volume between polymer chains. osti.gov The ethyl group in 2-ethyl-2-adamantyl acrylate contributes to a lower Tg compared to a corresponding methyl-substituted monomer, offering a way to modulate the material's mechanical properties. Furthermore, the acrylate backbone itself, lacking the α-methyl group found in methacrylates, results in greater chain flexibility and a significantly lower Tg compared to a methacrylate counterpart with the same side group. osti.gov

Correlation of Polymer Architecture and Chemical Composition Distribution with Dissolution Behavior in Photoresist Systems

In chemically amplified photoresists, polymers derived from this compound are typically part of a copolymer system that includes other monomers providing functions like adhesion, polarity, and acid-lability. The adamantyl group provides the necessary hydrophobicity to inhibit dissolution in the TMAH developer. nih.govmdpi.com Upon exposure to 193 nm light, a photoacid generator creates acid, which then cleaves acid-labile groups elsewhere in the polymer during a post-exposure bake. This deprotection reaction converts the nonpolar, insoluble polymer into a polar, soluble form that can be washed away by the developer.

Advanced Lithographic Applications of 2 Ethyl 2 Adamantyl Acrylate Based Photoresists

Design and Formulation Strategies for High-Performance Photoresists Incorporating 2-Ethyl-2-adamantyl Acrylate (B77674)

The design of high-performance photoresists is a multi-faceted challenge that involves balancing several key properties, such as transparency at the exposure wavelength, acid-catalyzed solubility switching, and resistance to plasma etching. 2-Ethyl-2-adamantyl acrylate is a key ingredient in addressing these challenges, particularly in chemically amplified resist (CAR) systems.

The formulation of photoresists incorporating this compound typically involves the synthesis of a copolymer that includes several distinct monomer units, each with a specific function:

Acid-Labile Group: this compound provides the bulky, acid-labile pendant group. Upon exposure to radiation, a photoacid generator (PAG) releases an acid that catalyzes the cleavage of the ester linkage in the adamantyl group. This cleavage transforms the polymer from a nonpolar, insoluble state to a polar, soluble state in an aqueous alkaline developer (for a positive-tone resist). This solubility switch is the fundamental principle of pattern formation. The ethyl group on the adamantyl cage can further fine-tune the steric hindrance and the activation energy of the deprotection reaction.

Lactone-Containing Monomers: To enhance solubility in aqueous developers and improve adhesion to the substrate, lactone-containing monomers such as γ-butyrolactone methacrylate (B99206) (GBLMA) are often copolymerized with this compound. The polar lactone groups also contribute to controlling the dissolution kinetics of the resist.

Hydrophilic Monomers: Monomers containing hydroxyl groups, such as 3-hydroxy-1-adamantyl acrylate, can be incorporated to further improve adhesion and tune the dissolution properties of the polymer in the developer.

Photoacid Generators (PAGs): The photoresist formulation includes a PAG that generates a strong acid upon exposure to radiation. The choice of PAG is critical as it influences the sensitivity of the resist and the diffusion length of the acid, which in turn affects the resolution and line-edge roughness (LER) of the patterned features.

Solvents and Additives: The polymer and PAG are dissolved in a suitable solvent system, such as propylene glycol monomethyl ether acetate (PGMEA), to allow for the spin-coating of a uniform thin film onto the wafer. Other additives, like quenchers (bases), may be included to control acid diffusion and improve pattern fidelity.

A notable strategy in the design of these photoresists is the use of this compound as an advanced cross-linking compound in negative-tone photoresists. In these systems, the adamantyl group can participate in acid-catalyzed cross-linking reactions, rendering the exposed regions of the resist insoluble in the developer.

Performance Evaluation in Next-Generation Lithography Technologies

The unique chemical structure of this compound makes it a versatile component for photoresists used in various advanced lithography technologies.

Extreme Ultraviolet (EUV) Lithography Performance of this compound Resists

EUV lithography, operating at a wavelength of 13.5 nm, is the leading technology for high-volume manufacturing of sub-10 nm semiconductor nodes. Photoresists for EUV lithography must exhibit high sensitivity to the low-power EUV sources and maintain low LER. The incorporation of this compound into EUV photoresist formulations contributes to improved stability and pattern fidelity. The bulky adamantyl structure enhances the etch resistance of the thin resist films required for EUV lithography, which is crucial for transferring the patterned image to the underlying substrate. While specific performance metrics for photoresists based solely on this compound are not extensively detailed in publicly available literature, its inclusion in EUV resist platforms is aimed at achieving the necessary resolution and sensitivity for next-generation devices.

Interactive Table: EUV Lithography Performance Data for this compound-Based Resists

| Parameter | Value | Reference |

| Resolution | Data not available | |

| Sensitivity | Data not available | |

| Line-Edge Roughness (LER) | Data not available |

ArF Excimer Laser Lithography for Sub-100 nm Feature Fabrication

ArF excimer laser lithography, at a wavelength of 193 nm, has been the workhorse of the semiconductor industry for several technology nodes, enabling the fabrication of features well below 100 nm. Photoresists for ArF lithography must be highly transparent at 193 nm to ensure uniform exposure through the resist film. Acrylate-based polymers, including those containing this compound, are favored for their low absorbance at this wavelength compared to the aromatic polymers used in older lithography generations.

The adamantyl moiety in this compound provides excellent plasma etch resistance, a critical requirement for the thinner resist films used to overcome pattern collapse at smaller feature sizes. Patents and technical literature describe the use of this compound in copolymers for ArF photoresists, highlighting its role in achieving high resolution and good process latitude.

Interactive Table: ArF Lithography Performance Data for this compound-Based Resists

| Parameter | Value | Reference |

| Resolution | Data not available | |

| Sensitivity | Data not available | |

| Etch Resistance | High | googleapis.com |

Note: While the high etch resistance is noted, specific quantitative performance data for photoresists based solely on this compound in ArF lithography is not detailed in the available sources. The table is for illustrative purposes.

Electron Beam (EB) Lithography Applications of this compound Derivatives

Electron beam (EB) lithography is a maskless technique that offers very high resolution and is widely used for photomask fabrication and in research and development for prototyping advanced devices. Chemically amplified resists based on acrylate polymers are well-suited for EB lithography. The deprotection of the 2-ethyl-2-adamantyl group can be efficiently triggered by the acid generated upon electron beam exposure. The performance of these resists in EB lithography is characterized by their sensitivity (dose required for patterning) and resolution capabilities. Patents suggest that photoresist compositions containing this compound are suitable for EB lithography, indicating its utility in this high-resolution patterning technique.

Interactive Table: EB Lithography Performance Data for this compound-Based Resists

| Parameter | Value | Reference |

| Resolution | Data not available | |

| Sensitivity | Data not available |

Fundamental Aspects of Photoresist Performance Characterization

The performance of a photoresist is evaluated based on several critical parameters that determine its ability to faithfully replicate the desired pattern on the wafer.

Resolution Capabilities and Patterning Fidelity

Resolution refers to the smallest feature size that a photoresist can reliably produce. The incorporation of bulky and rigid structures like the adamantyl group from this compound into the polymer backbone can enhance the mechanical stability of the patterned features, thereby improving resolution and preventing pattern collapse. googleapis.com Patterning fidelity, a measure of how accurately the resist pattern matches the intended design, is influenced by factors such as acid diffusion and the contrast of the dissolution switch. The well-defined deprotection chemistry of the 2-ethyl-2-adamantyl group contributes to a high dissolution contrast, leading to sharper and more accurate patterns. While patents indicate that photoresist compositions with this compound can achieve good resolution, specific numerical data on the ultimate resolution limits are not extensively published. googleapis.com

Photosensitivity and Acid Generation Efficiency in Chemically Amplified Resists.

The photosensitivity of a chemically amplified resist (CAR) is a critical parameter, representing the dose of radiation required to induce the desired chemical change in the polymer matrix. In resists based on this compound, this process is initiated by the generation of a strong acid from a Photoacid Generator (PAG) upon exposure to deep ultraviolet (DUV) or other high-energy sources. The bulky, acid-labile 2-ethyl-2-adamantyl group is designed to be cleaved from the polymer backbone in the presence of this photogenerated acid during a subsequent post-exposure bake (PEB) step. This cleavage reaction dramatically alters the solubility of the polymer in a developer solution, allowing for the formation of a patterned image.

Research on acrylic terpolymers containing adamantyl methacrylates provides valuable insights into the photosensitivity of these systems. For instance, studies comparing various adamantane (B196018) derivatives under ArF, EUV, and Electron Beam (EB) exposures have quantified the sensitivity of resists incorporating 2-ethyl-2-adamantyl methacrylate (EAdMA). The sensitivity is highly dependent on the exposure source, as well as the specific composition of the polymer and the processing conditions. For example, a terpolymer containing EAdMA, 2-hydroxy-1-adamantyl methacrylate (HAdMA), and γ-butyrolactone methacrylate (GBLMA) exhibits different sensitivities when exposed to different radiation types.

The following table summarizes the sensitivity data for various photoresist polymers containing EAdMA under different exposure conditions.

| Resist Polymer ID | Monomer Composition (molar ratio %) | ArF Sensitivity (mJ/cm²) | EB Sensitivity (µC/cm²) | EUV Sensitivity (mJ/cm²) |

|---|---|---|---|---|

| P-E2 | EAdMA (13%) / HAdMA (42%) / GBLMA (45%) | 38.1 | 29.2 | 11.4 |

| P-E3 | EAdMA (24%) / HAdMA (31%) / GBLMA (45%) | 27.5 | 20.3 | 8.5 |

| P-E4 | EAdMA (32%) / HAdMA (13%) / GBLMA (55%) | 22.5 | 17.5 | 7.8 |

Data adapted from studies on adamantane derivatives in chemically amplified resists for ArF, EUV, and EB exposures.

Line Edge Roughness (LER) Minimization Strategies and Analysis.

Line Edge Roughness (LER) refers to the statistical deviation of a patterned resist feature edge from a perfectly smooth line. As critical dimensions (CD) in semiconductor manufacturing shrink, LER becomes a significant challenge, impacting device performance and yield. In this compound-based CARs, LER arises from a combination of stochastic factors, including photon shot noise, the statistical distribution of PAG molecules within the polymer matrix, and the random walk nature of acid diffusion during the post-exposure bake.

Several strategies are employed to minimize LER in these advanced photoresists:

Optimization of Polymer Design: The molecular weight and polydispersity of the polymer can influence LER. Polymers with lower molecular weights can exhibit reduced LER. Additionally, the chemical structure of the monomers plays a role; the bulky adamantyl group, while beneficial for etch resistance, can also impact dissolution behavior and, consequently, LER.

Control of Acid Diffusion: While acid diffusion is necessary for the chemical amplification process, excessive diffusion can blur the latent image, leading to increased LER. The extent of acid diffusion is controlled by optimizing the PEB temperature and time. Furthermore, the choice of PAG can influence the diffusion characteristics of the generated acid.

Increasing PAG Loading: Higher concentrations of PAG can lead to a more uniform initial distribution of photo-generated acid, which can help to reduce LER. However, this must be balanced against potential issues with resist contrast and outgassing.

Use of Quenchers: The addition of a base quencher to the resist formulation can neutralize stray acid, sharpening the acid gradient at the exposed-unexposed interface and thereby reducing LER.

Analysis of LER is typically performed using top-down scanning electron microscopy (SEM) images of the patterned resist lines. The LER is quantified as the three-sigma (3σ) deviation of the line edge. Studies on EAdMA-containing terpolymers have shown a correlation between LER and the width of the patterned lines, with LER generally increasing as the line width decreases.

The table below presents LER data for a photoresist polymer containing EAdMA, demonstrating the relationship between line width and LER under EB exposure.

| Target Line Width (nm) | Measured Line Width (nm) | LER (3σ, nm) |

|---|---|---|

| 70 | 72.3 | 6.8 |

| 60 | 63.1 | 7.5 |

| 50 | 54.5 | 8.2 |

Data derived from research on the evaluation of adamantane derivatives for chemically amplified resists.

Interaction with Photoacid Generators (PAGs) in this compound-Based Chemically Amplified Resists.

The interaction between the this compound-based polymer and the Photoacid Generator (PAG) is fundamental to the functioning of the chemically amplified resist. The PAG is the photosensitive component that dictates where the deprotection reaction will occur, while the polymer matrix provides the structural and solubility-switching properties. The nature of this interaction influences key lithographic parameters such as sensitivity, resolution, and LER.

PAG Incorporation and Distribution Effects within the Polymer Matrix.

The method of PAG incorporation into the resist formulation significantly impacts its performance. The most common approach is to physically blend the PAG with the polymer. In this case, achieving a uniform distribution of PAG molecules throughout the polymer matrix is crucial. Non-uniform distribution can lead to localized variations in acid concentration upon exposure, which is a direct contributor to LER. The compatibility of the PAG with the this compound-based polymer is therefore an important consideration in resist formulation.

Influence of PAG Structure and Loading on Acid Yield and Diffusion.

The chemical structure of the PAG and its concentration (loading) within the resist have a profound effect on both the efficiency of acid generation and the subsequent diffusion of the acid.

PAG Structure: PAGs are broadly classified as ionic (e.g., onium salts like triphenylsulfonium triflate) and non-ionic. The choice of cation and anion in an ionic PAG influences its thermal stability, quantum yield, and the strength and diffusivity of the generated acid. For example, using a nonaflate counter-anion in a polymer-bound PAG system with 2-ethyl-2-adamantyl methacrylate has been shown to improve lithographic performance. The size of the PAG molecule can also affect acid diffusion; larger PAG molecules may lead to the generation of larger, less mobile acid molecules, which can help to reduce LER by limiting the acid's diffusion range.

PAG Loading: The concentration of the PAG in the resist formulation is a critical parameter that must be carefully optimized.

Higher PAG Loading: Generally, increasing the PAG loading leads to a higher acid yield for a given exposure dose, which can improve the resist's sensitivity. Mesoscale simulations have shown that increased PAG loadings can provide comparatively lower LER at the same resolution and sensitivity. nist.gov

Lower PAG Loading: While reducing sensitivity, lower PAG loadings may be necessary to control optical density and prevent issues like resist opaqueness at high concentrations.

The relationship between PAG loading, acid yield, and acid diffusion is complex and interdependent. Higher acid concentrations generated from increased PAG loading can alter the diffusion dynamics within the polymer matrix. The optimal PAG loading is therefore a trade-off between sensitivity, LER, resolution, and other processing considerations.

The following table illustrates the conceptual impact of PAG characteristics on resist performance.

| PAG Characteristic | Effect on Acid Yield | Effect on Acid Diffusion | Impact on LER | Impact on Sensitivity |

|---|---|---|---|---|

| Increased PAG Loading | Increases | Can be complex; higher concentration may alter diffusion | Generally Decreases (more uniform acid distribution) | Increases |

| Larger PAG/Acid Size | Dependent on quantum yield | Decreases | Generally Decreases (less diffusion blur) | May Decrease |

| Polymer-Bound PAG | Dependent on specific PAG unit | Significantly Decreases | Generally Decreases (controlled acid location) | Can Increase (improved efficiency) |

Analytical and Characterization Techniques in 2 Ethyl 2 Adamantyl Acrylate Polymer Research

Spectroscopic Analysis of Polymer Composition and Structure

Spectroscopic methods are fundamental in verifying the successful synthesis and determining the precise composition of copolymers incorporating 2-Ethyl-2-adamantyl acrylate (B77674).

Proton Nuclear Magnetic Resonance (¹H NMR) is a primary tool for elucidating polymer structure and confirming monomer incorporation. By analyzing the chemical shifts and integration of peaks in the ¹H NMR spectrum, researchers can verify the presence of the characteristic adamantyl and acrylate groups and determine the composition ratio of different monomers in a copolymer. nih.govresearchgate.net For instance, in copolymers synthesized with adamantyl methacrylate (B99206) (a similar monomer), ¹H NMR analysis is used to confirm the composition trends and examine the relationship between the monomer feed ratio during synthesis and the final polymer composition. nih.gov

Deep Ultraviolet (DUV) Absorption Spectroscopy is critical for characterizing the optical properties of these polymers, especially for their application in ArF (193 nm) lithography. (Meth)acrylate-based polymers are favored for ArF photoresists due to their good transmittance at this wavelength. nih.gov Introducing adamantane (B196018) groups into methacrylate polymers can tune their optical properties, which is a key consideration for developing photoresists and antireflective coatings for DUV lithography. researchgate.net

Chromatographic Methods for Polymer Molecular Weight Distribution and Chemical Composition Distribution Analysis

Chromatographic techniques are indispensable for characterizing the molecular weight and compositional uniformity of 2-Ethyl-2-adamantyl acrylate polymers, which are critical factors influencing photoresist performance.

Gel Permeation Chromatography (GPC) , also known as Size Exclusion Chromatography (SEC), is the standard method for determining the molecular weight distribution of polymers. lcms.czlcms.cz GPC separates polymer chains based on their size in solution, where larger molecules elute more quickly than smaller ones. ufl.edu This analysis provides crucial data on the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (Đ or PDI), which is the ratio of Mw to Mn. ufl.edu A narrow molecular weight distribution (low PDI) is often desirable for achieving uniform photoresist performance. researchgate.net In studies of copolymers containing adamantyl methacrylate, GPC is used to confirm that the synthesized polymers fall within a target molecular weight range (e.g., 10,090–11,925 g/mol ) and have a specific polydispersity (e.g., 1.59–1.82). researchgate.net

Table 1: Example GPC Data for Adamantyl-Containing Copolymers

| Polymer Sample | Monomers | Mn ( g/mol ) | Mw ( g/mol ) | Polydispersity (Đ) |

|---|---|---|---|---|

| HTA Copolymer | HPMA, t-BMA, AdMA | 6,638 | 11,925 | 1.80 |

This table is generated based on representative data for analogous polymer systems described in the literature. researchgate.net

Critical Adsorption Point-Liquid Chromatography (CAP-LC) , also referred to as liquid chromatography under critical conditions (LCCC), is an advanced technique used to separate polymers based on their chemical composition rather than their molecular weight. nih.gov At the "critical point," the separation mechanism transitions between size exclusion and adsorption, making the elution of a specific homopolymer independent of its molecular weight. lcms.cznih.gov This "chromatographic invisibility" allows for the detailed analysis of copolymer composition, block lengths, and functionality, providing insights that are not accessible through GPC alone. nih.govchromatographyonline.com

Morphological and Pattern Evaluation Techniques for Delineated Photoresist Features

After the lithographic process, the resulting patterns must be meticulously evaluated for quality and fidelity.

Scanning Electron Microscopy (SEM) is the most widely used technique for this purpose. SEM provides high-resolution images of the photoresist surface, allowing researchers to inspect the delineated features, such as lines and spaces. researchgate.net Through SEM analysis, critical dimensions (CD) like the width of patterned lines can be measured accurately. researchgate.net This technique is essential for evaluating the resolution of the photoresist and identifying defects or imperfections in the pattern, such as line-edge roughness (LER) or pattern collapse. researchgate.netresearchgate.net For example, SEM images are used to confirm that a photoresist based on an adamantyl-containing polymer can achieve a desired resolution, such as resolving 0.18 µm line and space patterns. researchgate.net

Dissolution Rate Monitoring and Dill's Parameter Determination for Lithography Simulation

The interaction between the photoresist and the developer solution is a critical step that ultimately defines the final pattern. Understanding and modeling this behavior is key to process control and optimization.

Dissolution Rate Monitoring involves measuring how quickly the polymer dissolves in a developer solution, typically tetramethylammonium (B1211777) hydroxide (B78521) (TMAH). nih.govnih.gov The dissolution rate is highly dependent on the polymer's chemical structure and the exposure dose it received. The incorporation of hydrophobic adamantyl groups is a key strategy to control and tune this dissolution behavior. nih.govresearchgate.netnih.gov Techniques like a quartz crystal microbalance (QCM) can be used to measure the mass change of a thin resist film as it dissolves, providing real-time dissolution rate data.

Dill's Parameters (A, B, C) are essential inputs for lithography simulation software. lithoguru.com These parameters quantify the optical and chemical changes that occur in the photoresist during exposure. lithoguru.comlithoguru.com

A: The bleachable absorbance coefficient, representing the change in absorption upon exposure. lithoguru.com

B: The non-bleachable absorbance coefficient, representing the constant background absorption. lithoguru.com

C: The exposure rate constant, which describes the photosensitivity of the resist. lithoguru.com

These parameters are typically determined by measuring the transmittance of a resist film as a function of exposure dose. lithoguru.com Accurate determination of these parameters allows for the simulation of the lithography process, enabling the prediction of resist profiles and process optimization without the need for extensive experimental work. lithoguru.comresearchgate.net

Theoretical and Computational Approaches for 2 Ethyl 2 Adamantyl Acrylate Systems

Quantitative Structure-Property Relationship (QSPR) Modeling for Predictive Material Design

Quantitative Structure-Property Relationship (QSPR) modeling is a computational methodology that aims to correlate the structural or physicochemical properties of molecules with a specific macroscopic property. researchgate.netchemrxiv.org This approach is particularly valuable in materials science for predicting the properties of new, unsynthesized compounds, thereby accelerating the design and discovery of materials with desired characteristics.

In the context of photoresist materials derived from 2-Ethyl-2-adamantyl acrylate (B77674), QSPR can be employed to predict key performance indicators such as glass transition temperature (Tg), thermal stability, and dissolution behavior. The fundamental principle of QSPR involves generating a set of numerical descriptors that characterize the molecular structure and then using statistical methods to build a mathematical model that links these descriptors to an experimentally measured property.

For polymers containing bulky side groups like the 2-ethyl-2-adamantyl group, the glass transition temperature is a critical parameter. A notable QSPR model, the Energy, Volume, Mass (EVM) model, has been successfully used to predict the Tg of polymers with bulky and multicyclic substituents, including those with adamantyl moieties. researchgate.net This model demonstrates how computational approaches can systematically guide the design of polymers with specific thermal properties by modifying their chemical structure.

The process involves calculating descriptors for a series of related polymers and correlating them with their known Tg values. These descriptors can be constitutional (e.g., molecular weight), topological (e.g., branching indices), or quantum-chemical (e.g., dipole moment). Once a statistically robust model is established, it can be used to predict the Tg of novel polymer structures, such as copolymers of 2-Ethyl-2-adamantyl acrylate with other monomers, enabling a more targeted and efficient material development process.

Molecular Dynamics Simulations of Polymer-PAG Interactions and Overall Resist Behavior

Molecular Dynamics (MD) simulations are a powerful computational technique used to study the physical movement of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of the dynamic behavior, conformational changes, and intermolecular interactions within a material.

For chemically amplified photoresists based on poly(this compound), MD simulations are crucial for understanding the complex interplay between the polymer matrix and the photoacid generator (PAG). The spatial distribution and mobility of PAG molecules within the polymer are critical factors that influence the efficiency of acid generation upon exposure and the subsequent acid diffusion during post-exposure bake, ultimately affecting the resolution and line-edge roughness of the patterned features.

Atomistic MD simulations have been used to investigate the dispersibility of various PAGs in different polymer media, including poly(2-Ethyl-2-adamantyl-methacrylate) (PEAMA). researchgate.net These studies can reveal how the specific chemical structures of the polymer's repeating unit and the PAG's cation and anion influence their miscibility and aggregation behavior. Poor dispersibility of the PAG can lead to localized areas of high acid concentration, which is a potential source of roughness in the final resist pattern. researchgate.net

Simulations can model the system before and after exposure, tracking the diffusion of the generated acid molecules through the polymer matrix. This allows researchers to study how the bulky and rigid 2-ethyl-2-adamantyl group affects the diffusion pathways and the deprotection reaction rate of the acid-labile groups on the polymer. These insights are essential for optimizing the resist formulation and processing conditions to achieve higher performance in lithography.

Table 2: Parameters and Outputs of MD Simulations for Photoresist Systems

| Simulation Input | Description | Information Gained |

|---|---|---|

| Force Field | A set of parameters describing the potential energy of the system. | Determines the accuracy of the interactions between atoms. |

| Polymer & PAG Structures | The initial 3D coordinates of all atoms in the polymer chains and PAG molecules. | Allows for the study of specific chemical systems. |

| Temperature & Pressure | Thermodynamic conditions of the simulation. | Simulates realistic processing conditions (e.g., baking steps). |

| Simulation Output | Description | Relevance to Resist Behavior |

| Trajectories | The positions and velocities of all atoms over time. | Visualizes molecular motion and conformational changes. |

| Radial Distribution Function (RDF) | Describes how the density of surrounding particles varies as a function of distance from a reference particle. | Quantifies the dispersion or aggregation of PAG molecules within the polymer. nih.gov |

Electronic Structure Calculations for Monomer and Polymer Properties

Electronic structure calculations, based on the principles of quantum mechanics, are used to determine the electronic properties of molecules and materials from first principles. Density Functional Theory (DFT) is one of the most widely used methods in this category due to its favorable balance of accuracy and computational cost. nih.gov These calculations can provide fundamental insights into the reactivity, stability, and spectroscopic properties of monomers like this compound and its resulting polymers.

For the this compound monomer, DFT calculations can be used to determine its optimized geometry, charge distribution, and frontier molecular orbitals (the highest occupied molecular orbital, HOMO, and the lowest unoccupied molecular orbital, LUMO). The energy and spatial distribution of these orbitals are key to understanding the monomer's reactivity in polymerization processes. For instance, the HOMO-LUMO gap can provide an indication of the molecule's electronic excitability and its susceptibility to radical attack during polymerization.

When applied to the polymer, electronic structure calculations can help elucidate the effects of the bulky 2-ethyl-2-adamantyl side group on the properties of the polymer backbone. Calculations can predict bond dissociation energies, which are relevant to the polymer's thermal stability and degradation mechanisms. Furthermore, these methods can be used to model the interaction of the polymer with photons, which is fundamental to the exposure process in lithography. By calculating the electronic excited states, one can predict the absorption spectra of the polymer and understand the initial steps of energy deposition following exposure to deep ultraviolet (DUV) or extreme ultraviolet (EUV) radiation. researchgate.net

Table 3: Properties from Electronic Structure Calculations and Their Significance

| Calculated Property | Description | Significance for this compound Systems |

|---|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital. | Relates to the molecule's ability to donate electrons; important for reactivity. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Relates to the molecule's ability to accept electrons; important for reactivity. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | Correlates with chemical stability and electronic excitation energy. |

| Bond Dissociation Energy | The energy required to break a specific chemical bond homolytically. | Indicates the thermal stability of the monomer and polymer. |

Future Prospects and Emerging Research Areas

Rational Design of Novel 2-Ethyl-2-adamantyl Acrylate (B77674) Architectures for Enhanced Lithographic Performance

Research efforts are focused on creating copolymers where each monomeric unit contributes a specific function. The 2-Ethyl-2-adamantyl acrylate unit serves as the acid-labile imaging component and etch-resistant backbone. Upon exposure to acid generated by a photoacid generator (PAG), the ester linkage of the acrylate is cleaved, causing a significant change in the polymer's solubility and enabling the formation of a latent image.

Key design strategies include:

Incorporation of Polar Monomers: To control the dissolution behavior of the polymer in the aqueous alkaline developer, polar monomers are often included. For instance, monomers containing hydroxyl or lactone groups can be copolymerized to enhance adhesion to the substrate and modulate the polymer's hydrophilicity. Studies on related adamantyl (meth)acrylate systems show that controlling the ratio of hydrophobic adamantyl units to hydrophilic co-monomers is essential for preventing issues like pattern collapse and swelling during development. mdpi.comnih.gov

Polymer-Bound Photoacid Generators (PAGs): To improve resolution and reduce LER, researchers are increasingly binding the PAG directly to the polymer backbone. This creates a more uniform distribution of the acid generator, preventing acid migration issues that can blur the final pattern. Copolymers of 2-ethyl-2-adamantyl methacrylate (B99206) with PAG-containing monomers have demonstrated the ability to resolve sub-50 nm features, a critical requirement for future semiconductor nodes.

Architectural Control via Advanced Polymerization: Techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization are being employed to synthesize well-defined copolymers with controlled molecular weights and low polydispersity. This level of control over the polymer architecture translates directly to more reliable and higher-performance lithographic materials.

The table below summarizes the impact of incorporating different functional co-monomers into polymer architectures containing an adamantyl acrylate base, a strategy central to the rational design of advanced photoresists.

| Co-monomer Type | Specific Example | Function | Impact on Lithographic Performance |

| Polar/Adhesion Promoter | 3-hydroxy-1-adamantyl methacrylate (HAdMA) | Increases polarity and substrate adhesion. | Improves wetting on silicon substrates and helps prevent pattern collapse. |

| Dissolution Modifier | α-gamma-butyrolactone methacrylate (GBLMA) | Modifies dissolution rate in developer. | Balances the hydrophobicity of the adamantyl group, optimizing pattern development. |

| Photoacid Generator (PAG) | Phenyl methacrylate dimethylsulfonium nonaflate | Covalently binds the acid source to the polymer. | Enhances photospeed, reduces acid migration, and improves resolution and LER. |

| Aromatic Unit | 4-hydroxystyrene (HOST) | Provides transparency at specific wavelengths and etch resistance. | Used in copolymers for EUV lithography to enhance overall performance. |

Exploration of Broader Applications for this compound-Derived Materials in Advanced Material Science

The same properties that make this compound valuable in lithography—namely the rigidity, hydrophobicity, and thermal stability of the adamantane (B196018) cage—are being explored for a wider range of applications in advanced material science. The incorporation of this monomer into various polymer systems can significantly enhance their physical and functional properties.

Emerging research areas include:

Biomedical Materials and Drug Delivery: The lipophilic nature of the adamantane group makes it a candidate for applications in drug delivery systems. Polymers containing adamantane can form nanoparticles or micelles where the hydrophobic adamantane core can encapsulate poorly water-soluble drugs, improving their bioavailability. Furthermore, the rigid adamantane structure can be used as a molecular anchor in systems designed for surface recognition or targeted drug delivery.

High-Performance Optical Polymers: The introduction of the bulky adamantyl group into polymer chains, such as polymethyl methacrylate (PMMA), can increase the glass transition temperature (Tg) and enhance thermal stability without compromising optical clarity. This leads to the development of high-performance optical plastics with improved heat resistance for use in lenses, optical fibers, and optoelectronic devices.

Shape Memory Polymers: The rigid adamantane structure can act as a netpoint in polymer networks, contributing to the development of shape memory materials. Adamantane-containing polyurethanes, for example, have demonstrated excellent mechanical properties and a broad glass transition, enabling multi-shape memory effects. These materials could find use in intelligent medical implants, self-unpacking devices, and actively moving equipment. researchgate.net

The following table outlines potential broader applications for materials derived from this compound and the key properties leveraged for each application.

| Application Area | Key Adamantane-Derived Property | Potential Function of the Polymer |

| Drug Delivery | Lipophilicity, Rigid Cage Structure | Encapsulation of hydrophobic drugs; formation of stable nanoparticles. |

| Gene Therapy | Hydrophobicity, Biodegradability (in specific polymer backbones) | Forms complexes with DNA to improve transfection efficiency. |

| Shape Memory Materials | Rigidity, Steric Hindrance | Acts as a physical crosslink or netpoint to define the permanent shape. researchgate.net |

| Optical Plastics | High Thermal Stability, Transparency | Increases the glass transition temperature and heat resistance of optical polymers. |

| Low-k Dielectrics | Bulkiness, Low Polarity | Increases free volume and reduces the dielectric constant for microelectronic insulation. |

As research continues, the rational design of polymers based on this compound is expected to yield even more sophisticated materials, pushing the boundaries of performance in both electronics and other advanced technological fields.

常见问题

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-Ethyl-2-adamantyl acrylate with high purity, and how can polymerization be controlled during synthesis?

- Methodological Answer : Synthesis typically involves esterification of acrylic acid with 2-ethyl-2-adamantanol using acid catalysts (e.g., sulfuric acid or enzymatic methods). To prevent undesired polymerization, inhibitors like monomethyl ether hydroquinone (MEHQ) are added at 200–300 ppm concentrations. Reaction conditions (e.g., temperature <60°C, inert atmosphere) and purification via column chromatography (using polyacrylate-based matrices) ensure high purity . Post-synthesis, characterization by NMR (to confirm ester linkage) and GC-MS (to detect residual monomers) is critical .

Q. How should this compound be stored and handled to maintain stability in laboratory settings?

- Methodological Answer : Store the compound in opaque containers at –20°C under nitrogen to minimize light/oxygen exposure. MEHQ stabilization is essential to prevent radical-induced polymerization during storage. Handling requires closed systems with local exhaust ventilation, nitrile gloves, and safety goggles to reduce occupational exposure. Accidental spills should be neutralized with sodium bicarbonate before disposal .

Q. What spectroscopic and chromatographic techniques are most effective for characterizing this compound and its derivatives?

- Methodological Answer :

- NMR : ¹H/¹³C NMR confirms the adamantyl backbone (δ 1.5–2.5 ppm for adamantane protons) and acrylate ester linkage (δ 5.8–6.4 ppm for vinyl protons).

- FT-IR : Peaks at ~1720 cm⁻¹ (C=O stretch) and 1630 cm⁻¹ (C=C stretch) validate functional groups.

- GC-MS/UPLC-QTOF/MS : Detects impurities (e.g., unreacted monomers) and quantifies purity. Headspace GC-MS is optimal for volatile byproducts .

Advanced Research Questions

Q. How can copolymerization of this compound with hydrophilic monomers (e.g., 2-hydroxyethyl acrylate) be optimized for biomedical scaffolds?

- Methodological Answer : Random copolymer networks (e.g., P(EA-HEA)) are synthesized via free-radical polymerization. Key parameters:

- Monomer ratio : Adjust this compound:hydrophilic monomer ratio (e.g., 70:30) to balance rigidity and swelling.

- Crosslinking : Use polyethylene glycol diacrylate (PEGDA) to enhance mechanical stability.

- Post-processing : Solvent casting or 3D printing followed by UV curing. Biocompatibility is validated via in vitro cytotoxicity assays (ISO 10993-5) and in vivo degradation studies .

Q. What experimental strategies resolve contradictions in reported reactivity of this compound in radical polymerization?

- Methodological Answer : Discrepancies in reaction rates or side products (e.g., unexpected brominated derivatives) arise from initiator choice or solvent polarity. Systematic approaches include:

- Variable initiators : Compare azobisisobutyronitrile (AIBN) vs. benzoyl peroxide efficiency.

- Solvent screening : Test polar (DMF) vs. non-polar (toluene) solvents to assess steric effects of the adamantyl group.

- Kinetic studies : Use DSC or real-time FT-IR to monitor conversion rates. Post-reaction analysis via LC-MS identifies side products (e.g., diethyl 7-bromothienoindole derivatives) .

Q. How can the environmental impact of this compound be assessed in marine or wastewater systems?

- Methodological Answer : Conduct biodegradability tests (OECD 301F) to measure half-life in aquatic systems. Use HS-SPME/GC-MS to track degradation products (e.g., acrylic acid). For marine studies, simulate spill scenarios by measuring partitioning coefficients (log Kow) and bioaccumulation potential in sediment-water systems. Mitigation strategies include enzymatic hydrolysis (lipases) and adsorption via activated carbon .

Q. What advanced analytical methods quantify trace impurities in this compound batches, and how do they affect polymerization outcomes?

- Methodological Answer :

- HS-SPME/GC-MS : Detects residual solvents (e.g., ethyl acetate) at ppm levels.

- HPLC-ELSD : Quantifies MEHQ inhibitor degradation.

- Impact assessment : Trace moisture (>0.1%) or inhibitors (e.g., phenothiazine) alter initiator efficiency. Use accelerated aging studies (40°C/75% RH) to correlate impurity levels with polymerization kinetics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。